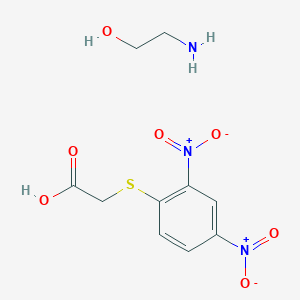

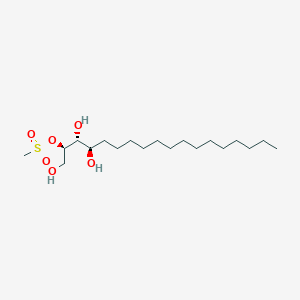

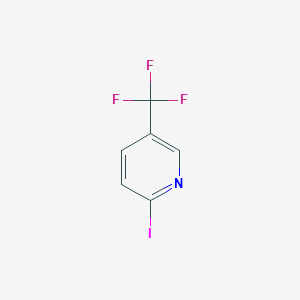

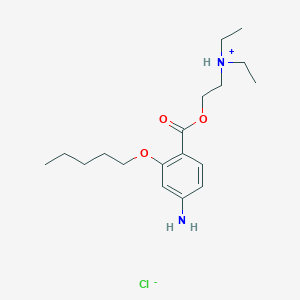

![molecular formula C15H14N4S B028604 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine CAS No. 168910-32-5](/img/structure/B28604.png)

5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine

Overview

Description

Synthesis Analysis

The synthesis of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine and related compounds involves several key steps, including catalytic hydrogenation, S-arylation, and reactions with halogenides. For instance, Elslager et al. (1983) and Al-Salahi (2010) have described the synthesis of quinazolinediamines through catalytic hydrogenation of quinazolinecarbonitriles and S-arylation methods, respectively, highlighting the versatility and efficiency of these synthetic approaches in producing compounds with potent biological activities (Elslager, Johnson, & Werbel, 1983); (Al-Salahi, 2010).

Molecular Structure Analysis

The molecular structure of quinazolinediamines, including the title compound, has been extensively analyzed using techniques such as Raman spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations. Geesi et al. (2020) and El‐Hiti et al. (2014) have reported on the crystal structure and Hirshfeld surface analysis of quinazoline derivatives, providing insights into their molecular geometry, electronic distribution, and intermolecular interactions (Geesi et al., 2020); (El‐Hiti, Smith, Hegazy, Ajarim, & Kariuki, 2014).

Chemical Reactions and Properties

Quinazolinediamines undergo a variety of chemical reactions, including nucleophilic aromatic substitution, and exhibit diverse reactivity patterns depending on the substituents and reaction conditions. Jeminejs et al. (2021) discussed the nucleophile-nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Jeminejs, Novosjolova, Bizdēna, & Turks, 2021).

Physical Properties Analysis

The physical properties of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine, such as solubility, melting point, and stability, can be influenced by its molecular structure and intermolecular interactions. Studies by El‐Hiti et al. (2014) and others have provided valuable data on these aspects, aiding in the understanding of how these properties affect the compound's applications in various domains (El‐Hiti et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo specific reactions, are crucial for the application of 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in synthesis and material science. The work by Jeminejs et al. (2021) on the reactivity of quinazoline derivatives provides insights into how these compounds can be modified and utilized in creating new materials and pharmaceuticals (Jeminejs et al., 2021).

Scientific Research Applications

Electrochemical Studies

Research has shown that compounds with similar sulfanyl and quinazoline structures undergo electrochemical reductions, leading to the formation of derivatives with potential applications in electrochemical sensors and redox chemistry. For example, the electrochemical behavior of sulfophenylazo benzoic acids indicates that such compounds are reduced predominantly as hydrazone tautomers, leading to hydrazo compounds with implications in electrochemical sensing and reduction processes (Mandić, Nigović, & Šimunić, 2004).

Medicinal Chemistry and Drug Design

Quinazoline derivatives have shown significant biological activities, including antifungal, antibacterial, and anti-inflammatory properties. For instance, X-ray crystallographic analysis of dihydrofolate reductase with sulfanyl-substituted quinazoline inhibitors reveals distinct binding modes, offering insights into the design of selective enzyme inhibitors (Whitlow et al., 2001). Additionally, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been synthesized and studied for their chemiluminescence, highlighting the potential for application in analytical chemistry and sensor technology (Watanabe et al., 2010).

Organic Synthesis and Chemical Properties

The synthesis and functionalization of quinazoline derivatives, including those with sulfanyl groups, have been extensively studied. These compounds have been explored for their potential as intermediates in organic synthesis, offering pathways to a wide range of heterocyclic compounds with diverse biological activities. For example, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted tetrazoles demonstrates the versatility of sulfanyl groups in facilitating chemical transformations and introducing functional diversity (Dmitrieva et al., 2012).

Pharmacological Applications

Quinazoline derivatives have been investigated for their pharmacological properties, including antiulcer and antitumor activities. The synthesis of 2-[5-substituted-1-H-benzo(d) imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones and their evaluation for antiulcer activity demonstrates the therapeutic potential of these compounds (Patil, Ganguly, & Surana, 2010).

Mechanism of Action

Target of Action

The primary targets of “5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine” are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate.

Mode of Action

It is known to interact with its target, dhfr, which may result in changes to the enzyme’s function

Biochemical Pathways

The downstream effects of these changes would depend on the specific context and are a subject of ongoing research .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action

properties

IUPAC Name |

5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJFGEAPSYQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332215 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine | |

CAS RN |

168910-32-5 | |

| Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?

A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

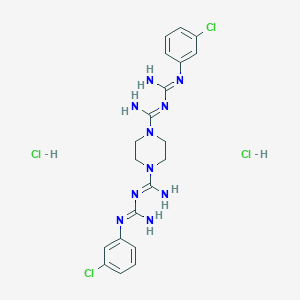

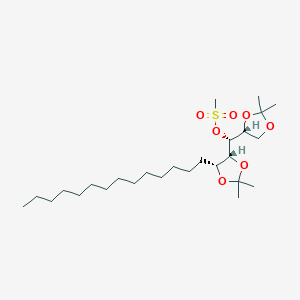

![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)